1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Description

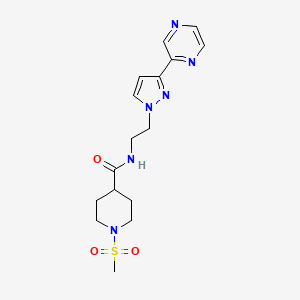

This compound features a piperidine-4-carboxamide core with a methylsulfonyl group at position 1 and a 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl substituent.

Properties

IUPAC Name |

1-methylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3S/c1-26(24,25)22-9-2-13(3-10-22)16(23)19-7-11-21-8-4-14(20-21)15-12-17-5-6-18-15/h4-6,8,12-13H,2-3,7,9-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESWIWAYSMTQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazole and pyrazine groups. Common reagents used in these reactions include various sulfonyl chlorides, pyrazole derivatives, and piperidine precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used, with conditions varying based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and potential biological activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Carboxamide Cores

Compound 1 : 1-Methanesulfonyl-N-{[3-(Pyridin-4-yl)Pyrazin-2-yl]Methyl}Piperidine-4-Carboxamide

- Molecular Formula : C₁₇H₂₁N₅O₃S

- Molecular Weight : 375.4

- Key Differences : Replaces the pyrazole-ethyl group with a pyridin-4-yl-pyrazine methyl linker.

- Implications : The pyridine-pyrazine system may alter binding affinity compared to the pyrazole-ethyl group in the target compound. The shorter methyl linker could reduce conformational flexibility.

Compound 2 : N-(2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)Ethyl)Quinoxaline-2-Carboxamide

- Molecular Formula : C₁₈H₁₅N₇O

- Molecular Weight : 345.4

- Key Differences: Replaces the piperidine-4-carboxamide core with a quinoxaline carboxamide.

Compound 3 : 1-(1-(4-Chlorobenzyl)-1H-Indole-2-Carbonyl)-N-(2-(Pyridin-4-yl)Ethyl)Piperidine-4-Carboxamide (27g)

- Key Features : Piperidine-4-carboxamide with a pyridin-4-yl ethyl group and indole-carbonyl substituent.

- Synthesis Yield : 80% (higher than analogs in ).

- Activity : Demonstrated inhibitory activity against neurotropic alphavirus replication, suggesting the pyridin-4-yl ethyl group may enhance antiviral efficacy.

Compounds with Sulfonyl or Trifluoromethyl Groups

Compound 4 : 1-((1-Methyl-1H-Pyrazol-4-yl)Sulfonyl)-N-(1-(3-(Trifluoromethyl)Benzyl)-1H-Pyrazol-4-yl)Piperidine-3-Carboxamide

- Molecular Formula : C₂₁H₂₃F₃N₆O₃S

- Molecular Weight : 496.5

- Key Features : Piperidine-3-carboxamide with a trifluoromethyl benzyl group and dual pyrazole-sulfonyl substituents.

- Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the sulfonyl group may stabilize interactions with charged residues in target proteins.

Apremilast

- Structure : Contains a methylsulfonyl group and is used clinically for inflammatory diseases.

Biological Activity

1-(Methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperidine structure, which is often associated with various pharmacological effects, including enzyme inhibition and antimicrobial activity. The incorporation of pyrazine and pyrazole moieties further enhances its biological profile.

Chemical Structure

The compound can be represented structurally as follows:

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. For example, piperidine derivatives have been documented as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurological disorders . Additionally, the presence of the sulfonyl group may enhance binding interactions with target enzymes, thereby increasing inhibitory potency.

Case Studies

- Inhibition of c-Met Kinase : A related class of compounds has demonstrated potent inhibition of the c-Met protein kinase, a target in cancer therapy. For example, the clinical candidate Savolitinib showed an IC50 value of 0.005 µM against c-Met, indicating a strong potential for similar derivatives .

- Urease Inhibition : Compounds bearing similar functionalities have been evaluated for urease inhibition, with some exhibiting IC50 values significantly lower than traditional inhibitors. This suggests a promising avenue for developing new urease inhibitors that could replace existing drugs .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that modifications in the chemical structure can lead to variations in absorption, distribution, metabolism, and excretion (ADME) profiles. Compounds with similar scaffolds have shown favorable pharmacokinetic properties in animal models, which may be extrapolated to predict human responses .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.